molecular formula C24H15ClO3 B11165876 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11165876
M. Wt: 386.8 g/mol
InChI Key: GXEDEXUCTPIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents to form the furochromene core . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, it has shown affinity for heat shock proteins, which play a role in its antiproliferative activities . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of the furochromene ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H15ClO3

Molecular Weight

386.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H15ClO3/c1-14-23-20(21(13-27-23)16-7-9-17(25)10-8-16)11-19-18(12-22(26)28-24(14)19)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

GXEDEXUCTPIRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=O)O2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.